molecular formula C14H21ClN4O2 B15062165 tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B15062165
M. Wt: 312.79 g/mol
InChI Key: KILVKCLULDHUNP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate: is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • tert-Butyl 3-(((2-chloropyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-((4-chloropyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate
  • tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl 3-[[(4-chloropyrimidin-2-yl)amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-7-5-10(9-19)8-17-12-16-6-4-11(15)18-12/h4,6,10H,5,7-9H2,1-3H3,(H,16,17,18)

InChI Key

KILVKCLULDHUNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC2=NC=CC(=N2)Cl

Origin of Product

United States

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